molecular formula C12H20O B13783264 9,9-Dimethylspiro[4.5]decan-7-one CAS No. 63858-64-0

9,9-Dimethylspiro[4.5]decan-7-one

Cat. No.: B13783264
CAS No.: 63858-64-0
M. Wt: 180.29 g/mol
InChI Key: UQZVBZDKDZBUKF-UHFFFAOYSA-N
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Description

9,9-Dimethylspiro[45]decan-7-one is a chemical compound with the molecular formula C12H20O It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethylspiro[4.5]decan-7-one typically involves the use of organobis(cuprates) derived from 1,4-dilithiobutane as a bis(nucleophile) component. This is added to the bis(electrophile) 3-chloro-5,5-dimethylcyclohex-2-en-1-one . The reaction is carried out under dry nitrogen conditions to prevent moisture from interfering with the reaction. The process involves several steps, including the preparation of 3-chloro-5,5-dimethylcyclohex-2-en-1-one and 1,4-dilithiobutane, followed by their combination to form the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethylspiro[4.5]decan-7-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

9,9-Dimethylspiro[4.5]decan-7-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spiro compounds.

    Biology: It may be used in the development of new biochemical assays or as a probe to study biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9,9-Dimethylspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system in which it is used. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decan-7-one: A similar spiro compound with a different substitution pattern.

    1-Isopropyl-4,8-dimethylspiro[4.5]decan-7-one: Another spiro compound with different substituents.

Uniqueness

9,9-Dimethylspiro[4.5]decan-7-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

63858-64-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

9,9-dimethylspiro[4.5]decan-7-one

InChI

InChI=1S/C12H20O/c1-11(2)7-10(13)8-12(9-11)5-3-4-6-12/h3-9H2,1-2H3

InChI Key

UQZVBZDKDZBUKF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2(C1)CCCC2)C

Origin of Product

United States

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